2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-[(4-methoxyphenyl)sulfanyl]pyrimidine
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Overview
Description
Scientific Research Applications
Synthesis of Heterocyclic Sulfanylpyrimidin Derivatives
Heterocyclic systems, including sulfanyl pyrimidin derivatives, exhibit a broad spectrum of biological activities. These activities range from antimicrobial, antiviral, anticancer, to antidepressive, anti-inflammatory, antitubercular, diuretic, and anticoagulant properties. The synthesis of new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives adopts simple and efficient methods, yielding excellent products under both conventional and heterogeneous conditions (Bassyouni & Fathalla, 2013).
Potential as Antitumor and Antibacterial Agents
A study focused on the synthesis of novel 2-amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines, targeting their potential as inhibitors of thymidylate synthase (TS), a key enzyme in DNA synthesis. These compounds were evaluated for their antitumor and antibacterial properties, showing significant potency against various human and microbial enzymes (Gangjee et al., 1996).
Spectroscopic Investigation and Chemotherapeutic Potential
The compound 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile was subjected to a comprehensive spectroscopic analysis, including FT-IR and FT-Raman techniques. This study suggests its potential as an anti-diabetic compound due to its inhibitory activity against GPb, an enzyme involved in glucose metabolism (Alzoman et al., 2015).
Evaluation of Antitumor Activity in Thienopyrimidine Derivatives
A range of novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives, including sulfanyl-substituted compounds, demonstrated potent anticancer activity against various human cancer cell lines. This study highlights the promising role of these derivatives in cancer therapy, showing activities comparable to doxorubicin, a widely used chemotherapy drug (Hafez & El-Gazzar, 2017).
Cytotoxicity of Novel Thiopyrimidine Derivatives
The synthesis of new 4-thiopyrimidine derivatives and their cytotoxicity against various cancer cell lines were studied. Some compounds showed significant cytotoxicity, providing valuable insights for the development of novel chemotherapeutic agents (Stolarczyk et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-5-methoxy-4-(4-methoxyphenyl)sulfanylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O2S2/c1-24-13-4-6-14(7-5-13)27-18-17(25-2)10-22-19(23-18)26-11-12-3-8-15(20)16(21)9-12/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFUZXWRMIYBNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=NC(=NC=C2OC)SCC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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